N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cannabinoid CB1 receptor Functional selectivity cAMP assay

Researchers studying CB2-mediated immunomodulation face confounding psychoactivity from non-selective cannabinoid agonists. This compound eliminates that problem with >161-fold functional selectivity (CB2 EC50=62 nM, CB1 EC50>10,000 nM), enabling clean in vivo readouts. • Dual CB2/sigma-1 profile for neuroinflammatory crosstalk studies • 6-Fluoroindole ¹⁹F NMR handle facilitates LC-MS/MS quantitation • N-1 acetamide regioisomer distinguishes from C-3 aroyl analogs

Molecular Formula C22H24FN3O
Molecular Weight 365.4 g/mol
Cat. No. B4471964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Molecular FormulaC22H24FN3O
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CN2C=CC3=C2C=C(C=C3)F)CC4=CC=CC=C4
InChIInChI=1S/C22H24FN3O/c23-19-7-6-18-8-13-26(21(18)14-19)16-22(27)24-20-9-11-25(12-10-20)15-17-4-2-1-3-5-17/h1-8,13-14,20H,9-12,15-16H2,(H,24,27)
InChIKeyIHYMZUHFGXLVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide: Selective CB2/Sigma-1 Scaffold


N-(1-Benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide (CAS 1081132-05-9; C22H24FN3O, MW 365.4) is a synthetic N-(1-benzylpiperidin-4-yl)arylacetamide featuring a 6-fluoroindole N-substitution . It functions as a functionally selective agonist at cannabinoid receptor 2 (CB2) and retains high affinity for sigma-1 receptors, distinguishing it from non-selective or CB1-preferring synthetic cannabinoids [1][2]. This dual-target profile provides a unique tool compound for dissecting endocannabinoid–sigma receptor crosstalk in immunomodulation and neuroprotection research [3].

Selective CB2 Agonism Functional CB2 activation without significant CB1 activity in reported assays
Sigma-1 Affinity Retention Indole-for-phenyl replacement preserves sigma-1 binding per class-level SAR
Research Application May support endocannabinoid–sigma receptor crosstalk studies in immunomodulation and neuroprotection models

Why This Compound Differs From Other N-Benzylpiperidinyl Acetamides


The functional CB2/CB1 selectivity ratio of this compound (EC50,CB1 >10,000 nM / EC50,CB2 = 62 nM, a >161-fold window) is inverted relative to conventional synthetic cannabinoid agonists such as JWH-018 (CB1 EC50 = 102 nM / CB2 EC50 = 133 nM; ~1.3-fold selectivity) and 5F-CUMYL-PINACA (CB1 EC50 = 0.43 nM / CB2 EC50 = 11.3 nM; ~26-fold CB1-preferring) [1][2][3]. Additionally, the 6-fluoroindole N-substitution pattern distinguishes it from 3-yl regioisomers and non-fluorinated indole analogs that display divergent sigma-1/sigma-2 selectivity and metabolic stability profiles [4]. For applications requiring selective peripheral cannabinoid engagement without central CB1-mediated psychoactivity, generic substitution with a CB1-preferring or non-selective agonist will produce fundamentally different pharmacological outcomes [5].

CB1/CB2 Selectivity Inversion CB1-preferring agonists (e.g., JWH-018, 5F-CUMYL-PINACA) engage CB1 potently; the CB2-selective profile may not be interchangeable
Indole Regioisomer Mismatch 3-yl indole acetamide regioisomers are expected to activate CB1; N-1 substitution is essential for CB2-selective engagement
Fluorine Impact on Ligand Properties Non-fluorinated indole analogs may differ in sigma-2 affinity and lipophilicity; 6-fluoro substitution alters analytical and pharmacological context

Quantitative Differentiation Evidence Against Comparators


CB1 Functional Inactivity Versus Reference Cannabinoid Agonists

The target compound exhibits EC50 >10,000 nM for agonist activity at mouse CB1 receptor in a cAMP read-out assay [1]. In contrast, JWH-018 and 5F-CUMYL-PINACA—the most widely used reference full agonists—show EC50 values of 102 nM and 0.43 nM, respectively, at human CB1 receptors [2][3]. This represents a >98-fold (vs. JWH-018) to >23,000-fold (vs. 5F-CUMYL-PINACA) reduction in CB1 agonist potency, establishing the target compound as functionally CB1-inactive at concentrations that fully activate the receptor by classical orthosteric agonists.

CB1 Agonist Potency
Reported
Target: EC50 >10,000 nM
JWH-018: 102 nM
5F-CUMYL-PINACA: 0.43 nM
May enable peripheral CB2 studies without CB1-mediated confounds
Cross-species, cross-assay comparison; verify in target system
Cannabinoid CB1 receptor Functional selectivity cAMP assay Synthetic cannabinoid safety profiling

CB2 Selectivity Ratio Versus Non-Selective Cannabinoids

The target compound activates human CB2 receptor with EC50 = 62 nM (FLIPR membrane potential assay in AtT20 cells) [1]. Combined with CB1 EC50 >10,000 nM, this yields a CB2/CB1 selectivity ratio of >161-fold. In comparison, JWH-018 shows a non-selective ratio of ~1.3 (CB1 EC50 = 102 nM; CB2 EC50 = 133 nM), while 5F-CUMYL-PINACA is CB1-preferring with a ratio of ~0.038 (CB1 EC50 = 0.43 nM; CB2 EC50 = 11.3 nM) [2][3]. The selective CB2 agonist HU-308 achieves a higher ratio (>440-fold based on Ki), but the target compound uniquely combines this functional CB2 selectivity with sigma-1 receptor engagement .

CB2 Selectivity Ratio
Reported
Target: CB2 EC50 62 nM, ratio >161-fold
JWH-018: ~1.3
5F-CUMYL-PINACA: ~0.038
Supports CB2-preferring pathway engagement studies
Sigma-1 contribution not reflected in selectivity ratio
Cannabinoid CB2 receptor Selectivity ratio Immunomodulation Peripheral cannabinoid pharmacology

Sigma-1 Affinity Retention With Indole-for-Phenyl Replacement

The N-(1-benzylpiperidin-4-yl)arylacetamide scaffold is a validated sigma-1 pharmacophore. The unsubstituted phenylacetamide parent displays Ki = 3.90 nM at sigma-1 and Ki = 240 nM at sigma-2 (selectivity ratio = 61.5) [1]. Critically, SAR studies demonstrate that replacing the phenyl ring with an indole ring does not significantly alter sigma-1 affinity; halogen substitution on either aromatic ring maintains sigma-1 affinity while increasing sigma-2 affinity [1]. The target compound, bearing a 6-fluoroindole moiety, is therefore predicted to retain low-nanomolar sigma-1 Ki but with a modulated sigma-2 profile relative to the non-fluorinated indol-1-yl analog (CAS 1144453-60-0). This contrasts sharply with pyridyl- or imidazole-substituted analogs, which suffer >60-fold loss in sigma-1 affinity [1].

Sigma-1 Affinity
Class-level
Indole replacement retains sigma-1 Ki (low nM predicted)
Phenyl parent Ki = 3.90 nM
Supports dual CB2/sigma-1 probe characterization
Exact Ki not directly measured for this compound
Sigma-1 receptor Indole SAR Arylacetamide pharmacophore Sigma-2 selectivity modulation

N-1 Indole Substitution as Determinant of CB2 Selectivity

The target compound features an indole N-1 acetamide linkage to the piperidine, whereas the regioisomer N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide (CAS 309251-17-0) attaches via the indole C-3 position. In the aminoalkylindole class, the N-1 versus C-3 attachment point is a critical determinant of cannabinoid receptor subtype engagement. Aminoalkylindoles with the canonical C-3 aroyl substitution (e.g., WIN55212-2, JWH-018) are potent, non-selective CB1/CB2 agonists [1]. The N-1 acetamide linkage in the target compound is associated with the unique CB2-preferring, CB1-inactive profile documented above (EC50 >10,000 nM at CB1 vs. 62 nM at CB2) [2][3]. No comparable CB1/CB2 data exist for the 3-yl regioisomer CAS 309251-17-0, but structural analogy to WIN55212-2-type compounds predicts CB1 agonist activity absent in the N-1 isomer [1].

Indole Regiochemistry
Class-level
N-1 acetamide → CB2-selective (>161-fold)
C-3 aroyl → non-selective (JWH-018 ~1.3)
Regioisomer selection critical for CB2 receptor studies
No CB1/CB2 data for 3-yl regioisomer CAS 309251-17-0
Indole N-substitution Regioisomer selectivity Cannabinoid receptor SAR Aminoalkylindole pharmacophore

Predicted Lipophilicity Differentiated From Non-Fluorinated Analogs

The computed logP of the target compound is 4.27 [1]. The non-fluorinated indol-1-yl analog (CAS 1144453-60-0, C22H25N3O, MW 347.5) is predicted to have a lower logP due to the absence of the electronegative fluorine atom. Across multiple synthetic cannabinoid series, bioisosteric fluorine substitution at the indole or terminal alkyl position increases CB1 potency by approximately 2–5-fold and enhances metabolic stability while also elevating lipophilicity [2]. The target compound's logP of 4.27 places it within an optimal range for moderate blood-brain barrier permeability, which, when combined with its CB1-sparing functional profile, suggests the potential for restricted CNS distribution—an advantage for peripheral CB2 target engagement studies [3].

Lipophilicity (logP)
Data to verify
4.27
May inform CNS distribution studies; lower than CNS-penetrant cannabinoids
Computed logP (ZINC15); not experimentally measured
Lipophilicity Fluorine substitution Blood-brain barrier penetration Metabolic stability Drug-like properties

Defined Research Applications Based on Quantitative Differentiation


Peripheral CB2 Target Engagement Without CB1 Confounds

With CB1 EC50 >10,000 nM [1], this compound is suitable for investigating CB2-mediated immunomodulation, osteoclast regulation, or microglial polarization in vivo without the hypothermia, catalepsy, and psychoactivity produced by JWH-018 (CB1 EC50 = 102 nM) or 5F-CUMYL-PINACA (CB1 EC50 = 0.43 nM) [2]. Its CB2 EC50 = 62 nM provides a >161-fold functional selectivity window that exceeds virtually all non-selective synthetic cannabinoid tool compounds.

Dual CB2/Sigma-1 Dissection in Pain and Neuroinflammation

This compound uniquely combines CB2 agonism (EC50 = 62 nM) with predicted low-nanomolar sigma-1 receptor affinity—a profile not shared by HU-308 (pure CB2 agonist, Ki = 22.7 nM at CB2, >10 μM at CB1) or classic sigma-1 ligands lacking CB2 activity [1][2]. Indole replacement of phenyl retains sigma-1 affinity , enabling experiments that probe whether dual CB2/sigma-1 engagement produces additive or synergistic effects in allodynia reversal or neuroinflammatory cytokine modulation.

Regioisomer-Specific SAR of Indole Cannabinoid Receptor Engagement

The N-1 indole acetamide linkage of this compound produces a CB2-selective, CB1-inactive profile [1][2], whereas the C-3 aroyl linkage in WIN55212-2 and JWH-018 produces potent non-selective CB1/CB2 agonism. This compound serves as a critical N-1 regioisomer standard for laboratories mapping cannabinoid receptor binding pockets or conducting molecular dynamics simulations of indole orientation within the CB2 orthosteric site.

Fluorine-19 NMR Probe and LC-MS/MS Analytical Reference Standard

The single fluorine atom on the 6-position of the indole ring provides a distinct ¹⁹F NMR handle absent in the non-fluorinated indol-1-yl analog (CAS 1144453-60-0). With a predicted logP of 4.27 , this compound offers favorable ionization characteristics for electrospray LC-MS/MS, enabling its use as an internal standard or calibration reference for quantifying structurally related arylacetamides in biological matrices.

Application
Selection Property
Validation Focus
Peripheral CB2 target engagement studies
Functional CB1-sparing CB2 agonism
CB2-mediated immunomodulation assays
Dual CB2/sigma-1 mechanistic studies
Predicted sigma-1 receptor affinity with CB2 agonism
Synergy/additivity in pain model endpoints and neuroinflammatory cytokine modulation
Cannabinoid receptor SAR studies
N-1 indole acetamide regiochemistry
CB2 orthosteric site mapping and molecular dynamics simulations
Analytical reference standard
6-fluoroindole ¹⁹F NMR handle and predicted logP
LC-MS/MS quantification of arylacetamides in biological matrices
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